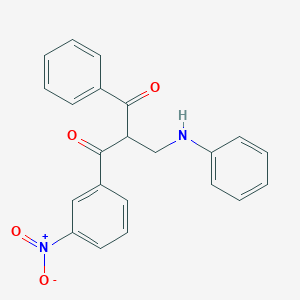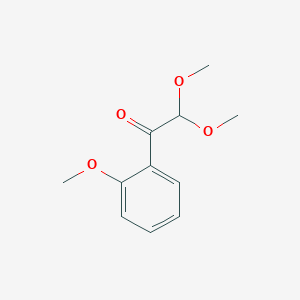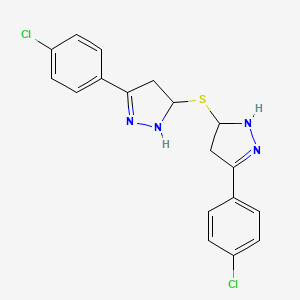
1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,1’-Biphényle, 4-(2-méthylpropyl)-4’-nitro- est un composé organique appartenant à la famille des biphényles. Il se compose de deux cycles benzéniques liés par une simple liaison, avec un groupe nitro et un groupe 2-méthylpropyle attachés aux cycles.
Méthodes De Préparation
La synthèse du 1,1’-Biphényle, 4-(2-méthylpropyl)-4’-nitro- implique généralement un processus en plusieurs étapes. Les conditions de réaction impliquent souvent l’utilisation d’acides forts comme l’acide sulfurique pour la nitration et le chlorure d’aluminium comme catalyseur pour le processus d’alkylation .
Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 1,1’-Biphényle, 4-(2-méthylpropyl)-4’-nitro- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés nitro correspondants. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium ou de borohydrure de sodium.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles benzéniques, permettant l’introduction de divers groupes fonctionnels. Les réactifs courants comprennent les halogènes et les agents sulfonants.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le 1,1’-Biphényle, 4-(2-méthylpropyl)-4’-nitro- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Des études ont exploré son potentiel en tant que composé bioactif aux propriétés antimicrobiennes.
Médecine : Des recherches sont en cours pour étudier son potentiel en tant qu’intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 1,1’-Biphényle, 4-(2-méthylpropyl)-4’-nitro- implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent conduire à divers effets biologiques, notamment une activité antimicrobienne. Les voies exactes et les cibles moléculaires sont encore à l’étude.
Comparaison Avec Des Composés Similaires
Le 1,1’-Biphényle, 4-(2-méthylpropyl)-4’-nitro- peut être comparé à d’autres dérivés du biphényle, tels que :
1,1’-Biphényle, 4-(2-méthylpropyl)- : Il n’a pas de groupe nitro, ce qui entraîne des propriétés chimiques et biologiques différentes.
1,1’-Biphényle, 4-nitro- : Il n’a pas de groupe 2-méthylpropyle, ce qui affecte sa réactivité et ses applications.
4-Isobutylbiphényle : Structure similaire mais sans groupe nitro, ce qui conduit à des utilisations et des propriétés différentes.
Propriétés
Numéro CAS |
644964-44-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C16H17NO2/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17(18)19/h3-10,12H,11H2,1-2H3 |
Clé InChI |
OYCTUBSQXQLPES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


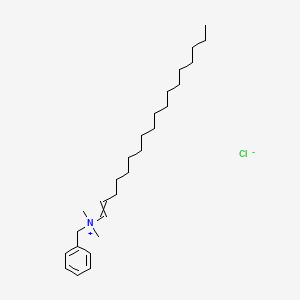
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

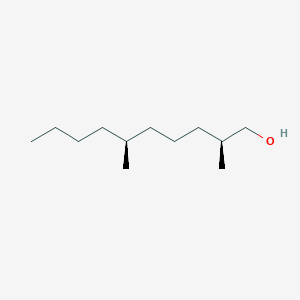
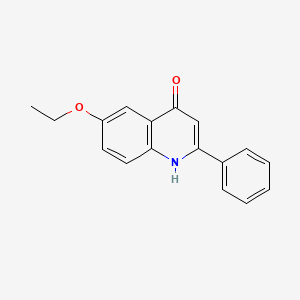
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
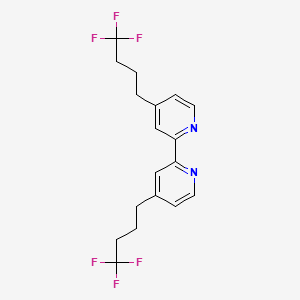
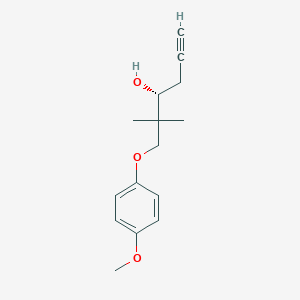
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
